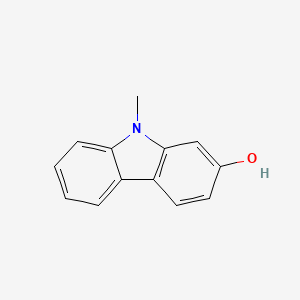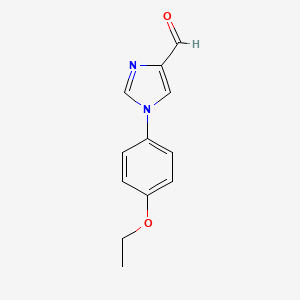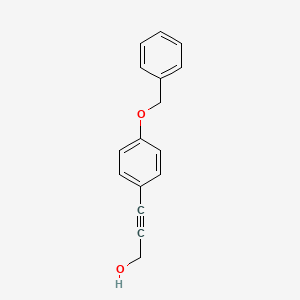
3-(4-Benzyloxyphenyl)-2-propyn-1-ol
Übersicht
Beschreibung
3-(4-Benzyloxyphenyl)-2-propyn-1-ol, also known as propargyl alcohol, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a unique structure that makes it a valuable tool for investigating various biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Derivative Formation
3-(4-Benzyloxyphenyl)-2-propyn-1-ol is involved in various synthetic pathways and formation of derivatives. Sasaki et al. (2016) described its use in the preparation of 4-aryl-3-iodo-2H-benzopyrans, which were further converted into 4-phenyl-2H-benzopyran derivatives through palladium-catalyzed coupling reactions and oxidation processes (Sasaki, Miyagi, Moriyama, & Togo, 2016). Picquet et al. (2000) also demonstrated its utility in ruthenium-catalyzed synthesis, leading to the formation of α,β-unsaturated aldehydes (Picquet, Fernández, Bruneau, & Dixneuf, 2000).
2. Photoinduced Reactivity and Polymerization
The compound has been studied for its photoinduced reactivity, particularly in radical polymerizations. Rosspeintner et al. (2009) found that its derivatives act as efficient initiators in two-photon-induced radical polymerizations, a process dependent on the presence of an efficient hydrogen donor (Rosspeintner, Griesser, Pucher, Iskra, Liska, & Gescheidt, 2009).
3. Heterocyclization Reactions
Gabriele et al. (2011) explored the role of this compound in heterocyclization reactions, leading to the formation of benzothiophene derivatives. This study highlighted the versatility of this compound in facilitating diverse synthetic transformations (Gabriele, Mancuso, Lupinacci, Veltri, Salerno, & Carfagna, 2011).
4. Corrosion Inhibition
A study by Chafiq et al. (2020) suggested the use of derivatives of this compound as corrosion inhibitors, focusing on their environmental friendliness and effectiveness in protecting mild steel in acidic solutions (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).
5. Structural Studies and Molecular Characterization
The compound's derivatives have been studied for their structural properties. Anderson et al. (1984) compared the crystal structures of various fungicidal azolylmethanes derived from this compound, providing insights into their conformation and intramolecular interactions (Anderson, Branch, Loeffler, Mann, Nowell, & Walker, 1984).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-phenylmethoxyphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUNRMYEJABVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C#CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]acetic acid](/img/structure/B3352874.png)

![1H-pyrrolo[2,1-c][1,4]thiazine](/img/structure/B3352888.png)

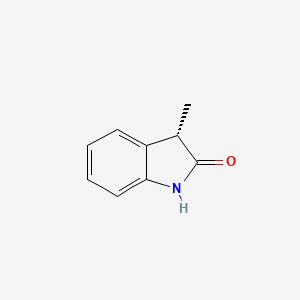
![4-Hydrazinylpyrido[3,2-d]pyrimidine](/img/structure/B3352917.png)
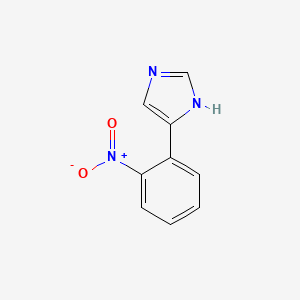

![Ethyl [(1H-imidazol-2-yl)methyl]carbamate](/img/structure/B3352938.png)
